8-Methylnonyl nonanoate

Overview

Description

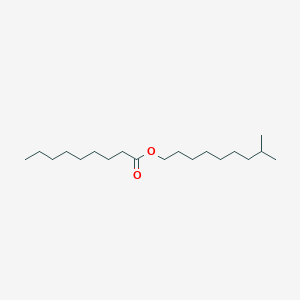

8-Methylnonyl nonanoate (CAS 109-32-0), also known as isodecyl pelargonate, is a branched-chain ester synthesized from isodecyl alcohol (a C10 branched alcohol) and pelargonic acid (nonanoic acid, C9). Its molecular formula is C₁₉H₃₈O₂, with a molecular weight of 298.50 g/mol. This ester is characterized by its low viscosity (2–4 cP), high oxidative stability, and low volatility (boiling point ~270°C) .

Preparation Methods

Acid-Catalyzed Esterification

Reaction Mechanism

The synthesis of 8-methylnonyl nonanoate via Fischer esterification involves the condensation of pelargonic acid (nonanoic acid) and 8-methylnonanol (isodecyl alcohol) under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reversible reaction, driving equilibrium toward ester formation through water removal .

Process Optimization

Key parameters influencing yield and reaction rate include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 90–95% |

| Catalyst Loading | 1–2 wt% H₂SO₄ | ↑ 88% |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | ↑ 93% |

| Reaction Time | 4–6 hours | Plateau after 5h |

Excess alcohol shifts equilibrium toward ester formation, while elevated temperatures accelerate kinetics without promoting side reactions .

Industrial-Scale Protocol

A representative large-scale procedure involves:

-

Charging pelargonic acid (1.0 mol) and 8-methylnonanol (1.2 mol) into a reactor with H₂SO₄ (1.5 wt%).

-

Heating to 70°C under nitrogen, with continuous azeotropic water removal via Dean-Stark trap.

-

Neutralizing residual acid with sodium bicarbonate post-reaction.

-

Purifying crude product via vacuum distillation (0.1 kPa, 160–170°C) .

Enzymatic Transesterification

Lipase-Catalyzed Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free transesterification between methyl nonanoate and 8-methylnonanol. This method offers eco-friendly advantages, operating at milder temperatures (45–55°C) with negligible byproducts .

Performance Metrics

| Condition | Outcome |

|---|---|

| Enzyme Loading | 5–7 wt% |

| Temperature | 50°C |

| Conversion Efficiency | 82–85% in 24h |

| Reusability | ≥10 cycles |

Methanol removal via evaporation or molecular sieves enhances conversion by mitigating enzyme inhibition .

Alternative Synthetic Routes

Azeotropic Esterification

Toluene or cyclohexane as azeotroping agents improves water removal, achieving 97% yield at 75°C with 1:1.1 stoichiometry.

Microwave-Assisted Synthesis

Preliminary studies indicate 30-minute reactions at 100°C using H₂SO₄ yield 89% product, though scalability remains challenging.

Purification and Characterization

Vacuum Distillation

Post-synthesis, crude ester is distilled under reduced pressure:

| Fraction | Boiling Range (°C) | Purity (GC-MS) |

|---|---|---|

| Light | <150 | Solvents, Alcohol |

| Product | 160–170 | 98–99% |

| Residue | >170 | Oligomers |

Molecular Sieve Drying

3Å molecular sieves reduce water content to <50 ppm, critical for stability in cosmetic applications .

Comparative Analysis of Methods

| Method | Yield | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 93% | Low | Moderate (acid waste) | High |

| Enzymatic | 85% | High | Low | Moderate |

| Azeotropic | 97% | Moderate | High (solvent use) | High |

Challenges and Innovations

-

Isomer Formation : Branched alcohol reactants may yield regioisomers; GC-MS with polar columns (e.g., DB-WAX) resolves co-eluting peaks.

-

Catalyst Recovery : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable reuse but require higher temperatures (90°C).

-

Green Chemistry : Ionic liquids as co-solvents in enzymatic systems show promise for boosting conversion to 91% .

Industrial Case Study

A 500-kg batch synthesis by Ataman Kimya achieved 94% yield using H₂SO₄ catalysis, with distillation purity >99% (validated via NMR and refractive index [1.442–1.445]) .

Chemical Reactions Analysis

8-Methylnonyl nonanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 8-methylnonyl nonanoate serves as:

- Solvent: It is utilized in organic synthesis due to its ability to dissolve a variety of organic compounds.

- Reagent: It participates in various chemical reactions, such as oxidation and reduction processes, where it can act as a substrate or product.

Biology

In biological studies, this compound is significant for:

- Lipid Metabolism Studies: It is used to investigate the metabolism of fatty acids and their derivatives in biological systems.

- Enzyme Activity Research: Researchers explore its interaction with specific enzymes to understand metabolic pathways.

Medicine

The potential therapeutic properties of this compound are being investigated for:

- Drug Formulation: Its lipophilic nature makes it suitable for formulating drug delivery systems that require solubilization of hydrophobic drugs.

- Therapeutic Applications: Preliminary studies suggest possible applications in treating metabolic disorders due to its influence on lipid metabolism.

Industry

In industrial applications, this compound is used as:

- Lubricant: Its properties make it an effective lubricant for machinery and equipment.

- Pigment Dispersant: It aids in the dispersion of pigments in coatings and paints, enhancing product stability and performance.

-

Study on Lipid Metabolism:

A research study published in a peer-reviewed journal examined the effects of this compound on lipid metabolism in murine models. Results indicated significant alterations in lipid profiles, suggesting its potential role in metabolic regulation. -

Industrial Application Evaluation:

An industry report evaluated the effectiveness of this compound as a lubricant in high-temperature environments. The study found that it maintained viscosity better than traditional lubricants, leading to reduced wear and tear on machinery components. -

Drug Delivery System Development:

A pharmaceutical study explored the use of this compound as a carrier for hydrophobic drugs. The findings demonstrated enhanced solubility and bioavailability of the drugs when formulated with this ester.

Mechanism of Action

The mechanism of action of 8-Methylnonyl nonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to produce nonanoic acid and 8-methanol, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Nonanoate (CAS 1731-84-6)

- Structure: Methyl ester of linear nonanoic acid (C₁₀H₂₀O₂).

- Properties: Lower molecular weight (172.26 g/mol), higher volatility (boiling point 213–214°C), and higher water solubility compared to 8-methylnonyl nonanoate .

- Applications: Biochemical: Stimulates ethyl nonanoate production in yeast during wine fermentation at concentrations ≥10 µM without toxicity . Food Analysis: Used as a standard in gas chromatography .

Ethyl Nonanoate (CAS 123-29-5)

- Structure: Ethyl ester of linear nonanoic acid (C₁₁H₂₂O₂).

- Properties : Intermediate volatility (boiling point ~228°C) and fruity odor.

- Applications: Flavorings: Imparts grape/rose notes in ciders and wines . Biocatalysis: Produces mono-ethyl dicarboxylic acids in E. coli systems, though less efficiently than methyl nonanoate .

- Safety: Read-across studies with ethyl hexanoate suggest low genotoxicity, but insufficient data exist for dermal safety .

- Key Difference : Shorter alkyl chain and linear structure limit its utility in high-performance cosmetic formulations.

1,2-Benzenedicarboxylic Acid Bis(8-Methylnonyl) Ester

- Structure: Diester with two 8-methylnonyl groups attached to a benzene ring (C₃₄H₅₈O₄).

- Properties : Higher molecular weight (546.82 g/mol) and hydrophobicity.

- Key Difference: Diester structure and aromatic core distinguish it from monoesters like this compound, enabling unique interactions in biological systems.

Methyl 8-Methylnonanoate (CAS 5129-54-4)

- Structure: Methyl ester of branched nonanoic acid (C₁₁H₂₂O₂).

- Properties: Similar branching to this compound but smaller size, leading to higher volatility.

- Key Difference : Shorter chain length reduces its efficacy as an emollient or plasticizer.

Comparative Analysis Table

| Property | This compound | Methyl Nonanoate | Ethyl Nonanoate | 1,2-Benzenedicarboxylic Acid Bis(8-Methylnonyl) Ester |

|---|---|---|---|---|

| Molecular Formula | C₁₉H₃₈O₂ | C₁₀H₂₀O₂ | C₁₁H₂₂O₂ | C₃₄H₅₈O₄ |

| Boiling Point | ~270°C | 213–214°C | ~228°C | Not reported |

| Viscosity | 2–4 cP | Lower (unreported) | Lower (unreported) | Higher (unreported) |

| Key Applications | Cosmetics, explosives, pharma | Wine fermentation, GC | Flavorings, biocatalysis | Medicinal extracts |

| Safety Profile | Non-irritating, oxidative stable | Low toxicity in yeast | Limited dermal data | Insufficient data |

| Structural Advantage | Branched chain enhances stability | Linear, volatile | Linear, moderate odor | Aromatic diester for bioactivity |

Research Findings and Functional Insights

- Branching vs. Linearity: The branched isodecyl group in this compound reduces crystallization and improves oxidative stability compared to linear esters like methyl nonanoate .

- Chain Length: Longer alkyl chains (C19 vs. C10–C11) enhance emollient properties and reduce volatility, making this compound ideal for long-lasting cosmetic formulations .

- Industrial Efficiency: In PBXN-111 explosives, this compound outperforms dioctyl adipate (DOA) in tensile strength and low-temperature flexibility .

Biological Activity

8-Methylnonyl nonanoate, an ester compound with the chemical formula , is characterized by a branched alkyl chain and is primarily synthesized through the esterification of nonanoic acid and 8-methylnonanol. This compound is notable for its applications in various fields, including organic synthesis, fragrance, and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

This compound is a clear liquid with a mild ester odor. Its unique structure includes a methyl group at the 8th position of the nonan-1-oate molecule, which influences its hydrophobic properties and interactions in biological systems.

The biological activity of this compound is largely associated with its interactions at the molecular level. As an ester, it can undergo hydrolysis to yield nonanoic acid and 8-methylnonanol, both of which may participate in various biochemical processes. The compound's hydrophobic nature allows it to interact favorably with lipid membranes and proteins, potentially influencing lipid metabolism and enzyme activity.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

- Lipid Metabolism : Studies indicate that this compound may play a role in lipid metabolism, potentially affecting lipid profiles in biological systems. Its structural properties suggest it could influence the fluidity and functionality of cell membranes.

- Enzyme Activity : There are indications that this compound may interact with specific enzymes involved in metabolic pathways. However, detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies have explored the effects of this compound:

- Skin Compatibility : Research examining the interaction of this compound with skin proteins suggests low sensitization potential, indicating it may be safe for use in cosmetic formulations. Further studies are warranted to assess long-term effects and interactions with other ingredients.

- Antimicrobial Properties : While direct antimicrobial activity has not been extensively documented for this compound itself, it is often included in formulations aimed at enhancing antimicrobial efficacy due to its solvent properties .

- Toxicological Assessments : Toxicological evaluations indicate that while this compound does not exhibit significant acute toxicity, comprehensive safety assessments are necessary to understand chronic exposure risks fully .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methyl Nonanoate | Simpler structure; less hydrophobic properties | |

| Isodecyl Pelargonate | Used primarily as a plasticizer; different functional group | |

| Nonyl Acetate | Longer carbon chain; different odor profile |

This table illustrates how this compound stands out due to its branched structure and potential applications across various industries.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-methylnonyl nonanoate, and how are they experimentally determined?

- Methodological Answer : The compound (CAS 109-32-0, C₁₉H₃₈O₂) has a molecular weight of 298.51 g/mol. Density (0.862 g/cm³) and boiling point (340.7°C) are typically predicted via computational tools like ACD/Labs software, while experimental validation requires gas chromatography (GC) coupled with mass spectrometry (MS) for purity analysis . Storage at 2–8°C is advised to prevent thermal degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this ester is limited, protocols for structurally similar esters (e.g., ethyl nonanoate) suggest using gloves, eye protection, and fume hoods. Avoid inhalation/ingestion and follow GHS Category 4 (irritant) guidelines. Contingency plans for spills include adsorption with inert materials (e.g., vermiculite) and disposal via hazardous waste channels .

Q. How can researchers confirm the identity of this compound in synthetic mixtures?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify ester linkage and branching. Compare spectral data with reference libraries (e.g., MFCD00044086). GC-MS with non-polar columns (e.g., DB-5) and electron ionization can confirm retention indices and fragmentation patterns against standards .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental physicochemical data (e.g., boiling point) be resolved?

- Methodological Answer : Discrepancies often arise from computational assumptions (e.g., ideal solution behavior). Validate predictions using differential scanning calorimetry (DSC) for melting points and high-vacuum distillation for boiling points. Cross-reference with experimental datasets from peer-reviewed sources to calibrate models .

Q. What challenges arise in synthesizing this compound with high regioselectivity, and how can they be addressed?

- Methodological Answer : Branched ester synthesis may yield isomers due to steric hindrance. Optimize Fischer esterification using acid catalysts (e.g., H₂SO₄) with excess 8-methylnonanol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or preparative HPLC .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) can detect sub-ppm impurities. Pair with charged aerosol detection (CAD) for non-UV-active species. Validate methods using spike-and-recovery experiments with structurally analogous impurities (e.g., methyl nonanoate) .

Q. How does thermal stability of this compound vary under accelerated storage conditions?

- Methodological Answer : Conduct stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Analyze degradation products (e.g., free nonanoic acid) via GC-MS. Use Arrhenius kinetics to extrapolate shelf-life, comparing results with real-time data at 2–8°C .

Q. What methodologies are effective for isolating this compound from natural matrices like plant extracts?

Properties

IUPAC Name |

8-methylnonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPOPTXAXWWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052727 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild ester odor; [Cognis MSDS] | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-32-0 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylnonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.